1-Chloro-1-(2-(difluoromethoxy)-4-mercaptophenyl)propan-2-one
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Overview
Description
1-Chloro-1-(2-(difluoromethoxy)-4-mercaptophenyl)propan-2-one is an organic compound with a complex structure that includes a chloro group, a difluoromethoxy group, and a mercapto group attached to a phenyl ring
Preparation Methods
The synthesis of 1-Chloro-1-(2-(difluoromethoxy)-4-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-chloro-2-propanone with 2-(difluoromethoxy)-4-mercaptophenyl derivatives under specific reaction conditions. The reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-Chloro-1-(2-(difluoromethoxy)-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. .
Scientific Research Applications
1-Chloro-1-(2-(difluoromethoxy)-4-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-(difluoromethoxy)-4-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and result in the observed biological effects. The difluoromethoxy group may enhance the compound’s stability and bioavailability, contributing to its overall efficacy .
Comparison with Similar Compounds
1-Chloro-1-(2-(difluoromethoxy)-4-mercaptophenyl)propan-2-one can be compared with other similar compounds such as:
1-Chloro-1-(2-(difluoromethoxy)-6-hydroxyphenyl)propan-2-one: This compound has a hydroxy group instead of a mercapto group, which may result in different chemical reactivity and biological activity.
1-Chloro-1-(2-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-2-one: The presence of an additional difluoromethyl group can influence the compound’s properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological characteristics.
Properties
Molecular Formula |
C10H9ClF2O2S |
---|---|
Molecular Weight |
266.69 g/mol |
IUPAC Name |
1-chloro-1-[2-(difluoromethoxy)-4-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H9ClF2O2S/c1-5(14)9(11)7-3-2-6(16)4-8(7)15-10(12)13/h2-4,9-10,16H,1H3 |
InChI Key |
UHNHKFAQKKIGCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)S)OC(F)F)Cl |
Origin of Product |
United States |
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